2,6-Difluorobenzylamine
Description
Overview of 2,6-Difluorobenzylamine as a Fluorinated Benzylamine Derivative
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 69385-30-4 nih.gov |
| Molecular Formula | C₇H₇F₂N nih.gov |
| Molecular Weight | 143.13 g/mol sigmaaldrich.comsigmaaldrich.com |
| Appearance | Colorless to almost colorless clear liquid chemimpex.com |
| Boiling Point | 174-177 °C chemimpex.com |
| Density | 1.197 - 1.22 g/mL at 25 °C chemimpex.comsigmaaldrich.com |
| Refractive Index | n20/D 1.49 - 1.493 chemimpex.comsigmaaldrich.com |
Significance of Fluorine Substituents in Chemical Research
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to modulate molecular properties. Fluorine is the most electronegative element and has a small van der Waals radius, which allows it to act as a bioisostere of a hydrogen atom. Its presence can significantly alter a molecule's pharmacokinetic and physicochemical properties. mdpi.com
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's biological half-life.
Increased Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as proteins, potentially leading to more potent drug candidates.
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups, affecting a molecule's solubility, lipophilicity, and membrane permeability.
These attributes have made fluorinated compounds, including this compound, integral to the development of new pharmaceuticals and advanced materials. chemimpex.com
Historical Context of this compound in Synthetic Chemistry and Materials Science
The historical development of this compound is intertwined with the broader advancement of organofluorine chemistry, which saw significant growth in the mid-20th century. While specific details of its initial discovery are not extensively documented, its appearance in chemical literature and databases aligns with the expansion of research into fluorinated intermediates for pharmaceutical and material applications. Early synthetic methods for fluorinated aromatics, such as the Balz-Schiemann reaction, paved the way for the creation of a diverse range of fluorinated building blocks. The importance of compounds like this compound became more apparent as medicinal chemists increasingly recognized the benefits of fluorine substitution for improving drug metabolism and bioavailability. Synthetic routes have since evolved, with modern processes focusing on efficiency and scalability, often starting from 2,6-difluorobenzonitrile (B137791) and employing various reduction methods. prepchem.comgoogle.com
Current Research Landscape and Future Directions for this compound
Current research continues to leverage the unique properties of this compound across several scientific domains. It is widely used as a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. chemimpex.com
In medicinal chemistry , recent studies have demonstrated its utility in creating derivatives with potential antiviral properties. For example, it has been incorporated into nucleoside analogs to enhance their activity against certain viruses. mdpi.com It is also a building block for compounds investigated for neuroprotective properties and as inhibitors for specific protein kinases. nih.gov
In materials science , this compound and its derivatives are being explored for applications in advanced materials. Research has shown its use in developing host-guest supramolecular structures with crown ethers, which exhibit interesting phase transition and nonlinear optical properties. Furthermore, fluorinated benzylamines are being investigated as components in the fabrication of perovskite solar cells, where they can contribute to improved stability and efficiency. acs.orgacs.org
Future research is expected to focus on several key areas:
Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and its derivatives remains an important goal.
Expansion of Pharmaceutical Applications: Further exploration of its role in developing new therapeutic agents, potentially targeting a wider range of diseases, is anticipated.
Advanced Functional Materials: Investigating its incorporation into new polymers, coatings, and electronic materials to enhance their stability and performance is a promising avenue. chemimpex.com
Detailed Mechanistic Studies: A deeper understanding of how the specific 2,6-difluoro substitution pattern influences molecular interactions and properties will guide the rational design of new functional molecules.
Table 2: Selected Research Applications of this compound
| Research Area | Specific Application | Key Findings |
| Synthetic Chemistry | Synthesis of (Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine | Serves as a key starting material for complex heterocyclic structures. sigmaaldrich.comchemicalbook.com |
| Synthetic Chemistry | Synthesis of 2,6-difluorobenzyl-guanidine hydrochloride | Utilized as a precursor for guanidine-containing compounds. sigmaaldrich.comchemicalbook.com |
| Medicinal Chemistry | Development of G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors | Used to synthesize potent and selective inhibitors, with the 2,6-difluoro substitution contributing to binding affinity. nih.gov |
| Medicinal Chemistry | Synthesis of Antiviral N⁶-(2,6-Difluorobenzyl)adenosine | The difluorobenzyl group significantly enhanced antiviral activity and selectivity compared to non-fluorinated analogs. mdpi.com |
| Materials Science | Formation of Host-Guest Crown Ether Supramolecules | The this compound cation, when complexed with 15-crown-5, leads to materials with switchable phase transitions and second-harmonic generation effects. |
| Materials Science | Component in Organic-Inorganic Hybrid Perovskites | The use of 2,6-difluorobenzylammonium as the organic cation in lead chloride perovskites resulted in a one-dimensional chain structure with distinct phase transition behavior compared to other isomers. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCUDKMMPTXMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219486 | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69385-30-4 | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69385-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Difluorobenzylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069385304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |
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| Record name | 2,6-difluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIFLUOROBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5SCB3F4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Reaction Pathways for 2,6 Difluorobenzylamine
Established Synthetic Routes to 2,6-Difluorobenzylamine
The most well-documented and industrially significant methods for the preparation of this compound involve the transformation of readily available precursors, namely 2,6-Difluorobenzonitrile (B137791) and 2,6-Difluorobenzaldehyde.
Reduction of 2,6-Difluorobenzonitrile
A prevalent and high-yielding route to this compound is the reduction of the nitrile group of 2,6-Difluorobenzonitrile. This transformation is typically achieved through catalytic hydrogenation.
One established method involves the use of a palladium on carbon (Pd/C) catalyst. In a typical procedure, 2,6-difluorobenzonitrile is treated with hydrogen gas in the presence of a 5% Pd/C catalyst. The reaction is often carried out in a solvent mixture of concentrated hydrochloric acid and absolute ethanol (B145695) at room temperature under hydrogen pressure for an extended period. prepchem.com This process effectively reduces the nitrile to the corresponding primary amine, which is isolated as the hydrochloride salt.
Another effective catalytic system for this reduction employs Raney nickel (Ra-Ni). This method is particularly suited for industrial-scale production. The reaction is conducted in a non-polar solvent such as hexane (B92381), at elevated temperatures and hydrogen pressures. This approach has been shown to produce this compound in excellent yield and high purity. A patent describes a process where 2,6-difluorobenzonitrile is hydrogenated using Raney nickel at a temperature of 130°C and a hydrogen pressure of 30 to 40 kg/cm ² for 2.5 hours, resulting in a 94.6% yield and 99.2% purity.
A less common, yet viable, alternative involves the use of chemical reducing agents. For instance, a combination of sodium borohydride (B1222165) and dimethyl sulfate (B86663) in tetrahydrofuran (B95107) can also effect the reduction of 2,6-difluorobenzonitrile to this compound.
| Catalyst/Reagent | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|---|
| 5% Palladium on Carbon | Conc. HCl / Ethanol | Room Temperature | 20 lbs H₂ | 48 hours | Not specified | Not specified |
| Raney Nickel | Hexane | 130°C | 30-40 kg/cm² H₂ | 2.5 hours | 94.6% | 99.2% |
| Sodium Borohydride / Dimethyl Sulfate | Tetrahydrofuran | Not specified | Atmospheric | Not specified | Not specified | Not specified |
Reductive Amination of 2,6-Difluorobenzaldehyde
Reductive amination of an aldehyde provides a direct route to the corresponding amine. In the case of this compound, this involves the reaction of 2,6-Difluorobenzaldehyde with an ammonia (B1221849) source, followed by reduction of the in-situ formed imine.
This method is a common strategy for the synthesis of primary amines. A general and industrially applicable approach involves the direct reductive amination of the corresponding benzaldehyde. For instance, a patented method for the synthesis of the closely related 2,4-difluorobenzylamine (B110887) describes reacting 2,4-difluorobenzaldehyde (B74705) with ammonia gas and hydrogen gas in an alcohol solvent in the presence of a catalyst under pressure. An alternative disclosed in the same patent is the reaction with ammonium (B1175870) formate (B1220265), which serves as both the ammonia and hydrogen source. This process is highlighted for its simplicity, use of readily available raw materials, and environmental friendliness. While this specific patent focuses on the 2,4-isomer, the methodology is directly applicable to the synthesis of this compound.
The reaction proceeds via the initial formation of an imine from the aldehyde and ammonia, which is then reduced to the primary amine. The choice of catalyst and reducing agent is crucial for achieving high selectivity and yield, minimizing the formation of secondary and tertiary amine byproducts.
| Ammonia Source | Hydrogen Source | Catalyst | Solvent | Pressure | Key Advantages |
|---|---|---|---|---|---|
| Ammonia Gas | Hydrogen Gas | Not specified | Alcohol | Applied Pressure | Direct, atom-economical |
| Ammonium Formate | Ammonium Formate | Not specified | Not specified | Applied Pressure | Single reagent for amination and reduction |
Alternative and Emerging Synthetic Strategies for this compound
Research into more efficient and sustainable synthetic methods has led to the exploration of alternative strategies for the synthesis of benzylamines, including this compound.
One such emerging area is the application of the Leuckart-Wallach reaction and its modern variations. The classical Leuckart reaction involves the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the ammonia source (in the form of ammonium formate or formamide). Recent advancements have focused on improving the efficiency and scope of this reaction through the use of catalysts and microwave irradiation. These methods offer a potentially simpler and more cost-effective route to primary amines.
Another area of development is the use of novel catalytic systems for reductive amination. For example, half-sandwich iridium complexes have been shown to be effective catalysts for the direct reductive amination of ketones and aldehydes under mild conditions, with high selectivity towards primary amines. While not yet specifically reported for this compound, these advanced catalytic systems represent a promising future direction for its synthesis.
Advanced Synthetic Approaches and Process Optimization for this compound
The optimization of synthetic processes is critical for industrial applications, focusing on maximizing yield, purity, and efficiency while minimizing costs and environmental impact.
Catalytic Hydrogenation Techniques for 2,6-Difluorobenzonitrile to this compound
The catalytic hydrogenation of 2,6-Difluorobenzonitrile is a key process where optimization can have a significant impact. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that can be fine-tuned to enhance the reaction's performance.
As previously mentioned, both palladium on carbon and Raney nickel are effective catalysts. The selection between them may depend on factors such as cost, catalyst lifetime, and ease of separation from the reaction mixture. Raney nickel, for instance, is often favored in large-scale productions due to its high activity and relatively lower cost.
The solvent system also plays a crucial role. While non-polar solvents like hexane have been used successfully with Raney nickel, other solvent systems may be employed to improve solubility, reaction rates, or to facilitate product isolation. The use of acidic conditions, as seen with the Pd/C catalyzed reaction in HCl/ethanol, can directly yield the hydrochloride salt of the amine, which can be advantageous for purification.
Controlled Reaction Conditions for High-Yield this compound Synthesis
Achieving high yields of this compound requires careful control over the reaction conditions to suppress the formation of byproducts. In the catalytic hydrogenation of nitriles, the primary amine product can potentially react further to form secondary and tertiary amines.
To mitigate this, reaction parameters are optimized to favor the formation of the primary amine. For example, in the Raney nickel-catalyzed process, the specific temperature (130°C) and pressure (30-40 kg/cm ²) are likely chosen to maximize the rate of nitrile reduction while minimizing subsequent N-alkylation reactions. The relatively short reaction time of 2.5 hours also helps to limit the formation of impurities.
In reductive amination, controlling the stoichiometry of the reactants is important. Using a sufficient excess of the ammonia source can help to drive the reaction towards the formation of the primary amine and reduce the likelihood of the newly formed amine reacting with the starting aldehyde. The choice of a suitable catalyst that selectively promotes the reduction of the imine intermediate is also a key factor in achieving a high yield of the desired this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key principles that can be applied include atom economy, use of safer solvents, and catalytic efficiency. Traditional synthesis routes for benzylamines, including the reduction of nitriles or amides, can be evaluated and optimized through a green chemistry lens.
One common route to this compound involves the reduction of 2,6-difluorobenzonitrile. From a green chemistry perspective, catalytic hydrogenation is a preferred method. This reaction typically utilizes a catalyst, such as palladium on carbon, and hydrogen gas. This method boasts high atom economy as all the atoms of the reactants are incorporated into the final product and a co-product, minimizing waste.
The choice of solvent is another critical aspect of green synthesis. While traditional syntheses may employ volatile organic compounds (VOCs), greener alternatives are increasingly being explored. The use of ethanol or other bio-based solvents, or even performing reactions in water where possible, can significantly reduce the environmental impact. Furthermore, process optimization to minimize solvent usage and enable solvent recycling is a key tenet of green chemistry.
The following table summarizes the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Catalytic hydrogenation of 2,6-difluorobenzonitrile offers high atom economy. |
| Safer Solvents | Utilization of ethanol or other bio-based solvents in place of hazardous VOCs. |
| Catalysis | Employment of reusable catalysts like palladium on carbon to enhance reaction efficiency. |
| Energy Efficiency | Development of catalytic systems that operate under mild temperatures and pressures. |
By focusing on these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and aligning with the broader goals of green and sustainable chemistry.
Derivatization and Functionalization of this compound
The presence of a reactive primary amine group and an activated benzene (B151609) ring makes this compound a versatile building block for the synthesis of a wide range of derivatives.
Synthesis of N-Substituted this compound Derivatives
The primary amine functionality of this compound is readily derivatized through various reactions, including N-alkylation, N-acylation, and reductive amination.
N-Alkylation: This can be achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.
N-Acylation: The reaction of this compound with acyl chlorides or anhydrides yields the corresponding amides. This is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
Reductive Amination: This powerful method involves the reaction of this compound with aldehydes or ketones in the presence of a reducing agent. An imine intermediate is formed, which is then reduced to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds.
The following table provides examples of reaction conditions for the synthesis of N-substituted derivatives:
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
Regioselective Functionalization of the Benzene Ring of this compound
Functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the two fluorine atoms and the aminomethyl group.
The fluorine atoms are ortho, para-directing but deactivating due to their high electronegativity. The aminomethyl group (-CH2NH2) is generally considered to be an activating, ortho, para-directing group. However, under the acidic conditions often used for electrophilic aromatic substitution, the amine will be protonated to form an ammonium group (-CH2NH3+), which is a deactivating, meta-directing group.
Therefore, the outcome of an electrophilic aromatic substitution on this compound will depend on the reaction conditions. Under neutral or basic conditions, the activating effect of the aminomethyl group would likely direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5, and position 4 respectively). Under acidic conditions, the deactivating and meta-directing ammonium group would likely direct electrophiles to the positions meta to it (positions 3 and 5). The combined directing effects of the fluorine atoms and the (protonated) aminomethyl group will ultimately determine the final regiochemical outcome.
Formation of Salts and Other Stable Forms of this compound
As a primary amine, this compound is basic and readily forms salts with various acids. Salt formation is a common strategy to improve the stability, solubility, and handling of amines. The most common salt is the hydrochloride salt, which can be prepared by treating the free base with hydrochloric acid.
A typical procedure for the preparation of this compound hydrochloride involves dissolving the amine in a suitable solvent, such as ethanol, and adding a solution of hydrochloric acid. The salt then precipitates out of the solution and can be isolated by filtration.
The formation of the hydrochloride salt is an acid-base reaction:
F₂C₆H₃CH₂NH₂ + HCl → [F₂C₆H₃CH₂NH₃]⁺Cl⁻
These crystalline salts are generally more stable and less volatile than the free base, making them easier to store and handle in a laboratory or industrial setting.
Mechanistic Investigations of this compound Reactions
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Detailed mechanistic investigations, including reaction kinetics and thermodynamic studies, are essential for understanding and optimizing the transformations of this compound.
Reaction Kinetics: Kinetic studies focus on the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. For the N-acylation of this compound, for example, a kinetic study would involve monitoring the disappearance of the reactants or the appearance of the product over time under various conditions. This data can be used to determine the rate law and the activation energy of the reaction, providing insights into the reaction mechanism.
For the reductive amination involving this compound, kinetic studies can help to elucidate the relative rates of imine formation and reduction, which is crucial for optimizing reaction conditions to maximize the yield of the desired amine product and minimize side reactions.
Thermodynamic Studies: Thermodynamic studies provide information about the energy changes that occur during a chemical reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These parameters determine the feasibility and position of the equilibrium of a reaction.
For the formation of this compound hydrochloride, thermodynamic data can be used to quantify the stability of the salt relative to the free base. The enthalpy of formation and Gibbs free energy of formation are key thermodynamic parameters that can be determined experimentally or through computational chemistry methods.
While specific kinetic and thermodynamic data for many reactions of this compound are not extensively reported in the literature, such studies are fundamental to the principles of physical organic chemistry and are crucial for the rational design and scale-up of synthetic processes involving this compound. Computational chemistry, using methods such as density functional theory (DFT), can also be a powerful tool for modeling reaction pathways and predicting kinetic and thermodynamic parameters.
The following table outlines the key parameters investigated in kinetic and thermodynamic studies:
| Study Type | Key Parameters | Information Gained |
| Reaction Kinetics | Rate constant (k), Reaction order, Activation energy (Ea) | Reaction rate, Mechanistic pathway, Influence of reaction conditions |
| Thermodynamics | Enthalpy (ΔH), Entropy (ΔS), Gibbs free energy (ΔG) | Reaction feasibility, Equilibrium position, Product stability |
Elucidation of Intermediates in this compound Reactions
The formation of this compound from its precursors proceeds through discrete, reactive intermediates. While the high reactivity of these species often precludes their isolation, their existence is inferred from established reaction mechanisms and spectroscopic studies of analogous transformations.
One major synthetic route is the catalytic hydrogenation of 2,6-difluorobenzonitrile . This reaction is believed to proceed in a stepwise manner. The initial step involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, leading to the formation of a highly reactive imine intermediate , specifically 2,6-difluorobenzylimine. This intermediate is not stable under the reaction conditions and is immediately further reduced, with the addition of another molecule of hydrogen across the carbon-nitrogen double bond, to yield the final product, this compound. The proposed reaction sequence is as follows:
2,6-Difluorobenzonitrile → [2,6-Difluorobenzylimine] → this compound
Another significant pathway is the reductive amination of 2,6-difluorobenzaldehyde . This reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an imine, which is then reduced to the target amine. The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2,6-difluorobenzaldehyde. This initial attack forms an unstable hemiaminal (or carbinolamine) intermediate . This intermediate then undergoes dehydration, losing a molecule of water to form the more stable N-(2,6-difluorobenzylidene)methanimine (a Schiff base) . It is this imine intermediate that is subsequently reduced to this compound. The sequence of intermediates in this pathway can be summarized as:
2,6-Difluorobenzaldehyde + NH₃ ⇌ [2,6-Difluoro-1-(amino)benzyl alcohol] (Hemiaminal) → [N-(2,6-difluorobenzylidene)methanimine] (Imine) → this compound
The direct observation and characterization of these intermediates in the synthesis of this compound are challenging due to their transient nature. However, their formation is a cornerstone of the accepted mechanisms for nitrile reduction and reductive amination.
Influence of Catalysts and Reagents on this compound Reaction Mechanisms
The choice of catalysts and reagents profoundly impacts the efficiency, selectivity, and mechanism of the reactions leading to this compound. These choices can influence reaction rates, determine which intermediates are formed, and prevent the formation of unwanted byproducts.
In the catalytic hydrogenation of 2,6-difluorobenzonitrile , the catalyst is paramount. Noble metals, particularly palladium and platinum, are commonly employed. These catalysts, often supported on materials like activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), provide a surface for the adsorption and activation of both the nitrile and hydrogen gas. The catalyst facilitates the cleavage of the H-H bond in hydrogen and its sequential addition to the nitrile group. The nature of the catalyst and its support can influence the reaction kinetics and the potential for side reactions, such as hydrogenolysis (cleavage of the C-C bond between the benzene ring and the aminomethyl group), although this is generally less of a concern for benzylamines compared to other substrates.
For the reductive amination of 2,6-difluorobenzaldehyde , the selection of the reducing agent is critical. The mechanism is influenced by the reagent's ability to selectively reduce the imine intermediate without significantly reducing the starting aldehyde.
| Reagent Type | Examples | Influence on Reaction Mechanism |
| Borohydride Reagents | Sodium Borohydride (NaBH₄) | A strong reducing agent that can reduce both the starting aldehyde and the intermediate imine. To favor amine formation, the imine is often allowed to form completely before the addition of NaBH₄. |
| Cyanoborohydride Reagents | Sodium Cyanoborohydride (NaBH₃CN) | A milder and more selective reducing agent. It is stable under mildly acidic conditions (pH 4-5) that favor imine formation. It selectively reduces the protonated imine (iminium ion) much faster than the aldehyde, allowing for a one-pot reaction where all components are mixed from the start. |
| Acetoxyborohydride Reagents | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Similar in selectivity to NaBH₃CN, this reagent is also a mild reducing agent that is particularly effective for reductive aminations. It is often used as a less toxic alternative to cyanoborohydride. |
| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pd/C, Raney Nickel) | This "all-in-one" approach combines the catalyst for imine formation and reduction. The catalyst facilitates both the condensation of the aldehyde and ammonia and the subsequent hydrogenation of the resulting imine. |
| Lewis Acids | Titanium(IV) isopropoxide (Ti(OiPr)₄), Zinc Chloride (ZnCl₂) | These can be added as catalysts to accelerate the formation of the imine intermediate by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. |
The pH of the reaction medium is another crucial factor in reductive amination. Mildly acidic conditions are generally optimal as they catalyze the dehydration of the hemiaminal to the imine. However, if the pH is too low, the amine nucleophile (ammonia) will be protonated to the non-nucleophilic ammonium ion, shutting down the initial step of the reaction.
Iii. Applications of 2,6 Difluorobenzylamine in Advanced Organic Synthesis
2,6-Difluorobenzylamine as a Versatile Building Block in Medicinal Chemistry
The utility of this compound in medicinal chemistry is extensive, serving as a foundational component for a wide array of therapeutic agents. chemimpex.comchemimpex.com The presence of the difluorinated phenyl ring is a key feature that medicinal chemists exploit to fine-tune the properties of drug candidates. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can modulate a molecule's acidity, lipophilicity, conformational preferences, and resistance to metabolic degradation, often leading to improved potency and better pharmacokinetic profiles. pharmacyjournal.orgnih.gov
This compound is a crucial starting material for the synthesis of more complex pharmaceutical intermediates. chemimpex.com Its primary amine functionality allows it to readily participate in a variety of chemical reactions, such as amide bond formation, reductive amination, and nucleophilic substitution, making it a versatile precursor for constructing the core scaffolds of potential drugs. Researchers utilize this compound to create novel therapeutic agents, particularly in areas like neurological and psychiatric disorders. chemimpex.com
Its role as a key intermediate is exemplified by its use in the synthesis of specific targeted compounds. For instance, it has been employed as a precursor in the synthesis of (Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine and 2,6-difluorobenzyl-guanidine hydrochloride, which are themselves intermediates for more elaborate molecular structures. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The predictable reactivity of this compound facilitates the streamlined synthesis of complex molecules, which is a critical factor in medicinal chemistry research and development. chemimpex.com
The 2,6-difluorobenzyl group is strategically incorporated into larger molecules to enhance their biological activity. This structural motif is found in various bioactive compounds designed to interact with specific biological targets. The two fluorine atoms can significantly influence the molecule's conformation and electronic distribution, which can lead to stronger binding interactions with enzymes or receptors. pharmacyjournal.org
A notable application is in the development of enzyme inhibitors. Research into inhibitors for copper amine oxidases (CAOs), a class of enzymes involved in key cellular processes, has led to the synthesis of 2,6-disubstituted benzylamine derivatives. nih.gov These compounds act as substrate-like reversible inhibitors, demonstrating high selectivity. The 2,6-disubstitution pattern is critical for this activity, highlighting the importance of this specific structural arrangement in achieving desired biological effects. nih.gov
| Bioactive Molecule Class | Target | Role of 2,6-Difluorobenzyl Moiety | Research Finding |
| Substituted Benzylamines | Copper Amine Oxidases (CAOs) | Forms the core structure of the inhibitor | Derivatives with 2,6-substitutions act as active and selective reversible inhibitors of the target enzyme. nih.gov |
| Guanidine Analogues | Creatine Kinase Isoenzymes | Serves as a key structural component | Used in the synthesis of creatine analogues tested as potential inhibitors for human creatine kinase. sigmaaldrich.comsigmaaldrich.com |
| Substituted Purines | Not Specified | Incorporated as a substituent on the purine ring | Utilized in the synthesis of 9-substituted-9H-purines. sigmaaldrich.com |
The rational design of new drugs frequently involves the use of fluorinated building blocks like this compound to optimize molecular properties. nih.govcsmres.co.ukresearchgate.net The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com
The 2,6-difluorobenzyl group can confer several advantages:
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life in the body. pharmacyjournal.org
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may improve a drug's ability to cross cell membranes and enhance oral bioavailability. pharmacyjournal.org
Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions within the target protein's binding site, leading to increased potency. pharmacyjournal.orgnih.gov
By using this compound as a starting point, chemists can rationally design molecules where the difluorinated ring is positioned to interact optimally with the biological target, thereby improving efficacy and selectivity. pharmacyjournal.org
| Property Influenced by 2,6-Difluoro Substitution | Effect on Drug Candidate | Rationale |
| Metabolic Resistance | Increased | The C-F bond is highly stable and can prevent metabolic breakdown at that position. pharmacyjournal.org |
| Target Binding | Potentially Enhanced | Fluorine's electronegativity can alter local electron density, influencing hydrogen bonding and electrostatic contacts with the target protein. pharmacyjournal.org |
| Lipophilicity (logP) | Increased | Replacing hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect membrane permeability. pharmacyjournal.org |
| Acidity/Basicity (pKa) | Lowered | The strong electron-withdrawing effect of fluorine atoms can lower the pKa of nearby amine groups, affecting ionization state at physiological pH. pharmacyjournal.orgnih.gov |
Utilization of this compound in Agrochemical Development
In addition to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. chemimpex.comchemimpex.com Fluorinated compounds represent a significant portion of modern pesticides, including herbicides, fungicides, and insecticides, due to their enhanced biological activity and stability. nih.govresearchgate.net The unique properties imparted by fluorine substitution are as advantageous in crop protection as they are in human medicine. researchgate.net
This compound and its precursors are used in the synthesis of novel agrochemicals. chemimpex.com The difluorinated benzyl motif is a key component in several potent active ingredients. For example, the related precursor 2,6-difluorobenzonitrile (B137791) is a starting material for the synthesis of the fungicide ipflufenoquin. ccspublishing.org.cn The synthesis involves converting the nitrile to an acetophenone intermediate, which is then coupled with another fluorine-containing building block to produce the final agrochemical. ccspublishing.org.cn This highlights a common strategy in agrochemical synthesis where different fluorinated moieties are combined to create a final product with optimal efficacy.
The reactivity of the amine group in this compound allows for its incorporation into various agrochemical scaffolds, contributing to the development of more effective and selective pesticides and herbicides that are crucial for crop protection. chemimpex.com
Structure-activity relationship (SAR) studies are critical in optimizing the performance of agrochemicals. These studies systematically modify a lead compound's structure to determine which chemical features are responsible for its biological activity. In the context of fluorinated agrochemicals, SAR studies often focus on the position and number of fluorine atoms on aromatic rings.
While specific SAR data for a broad series of agrochemicals derived directly from this compound is not extensively detailed in the provided context, related research underscores the importance of the 2,6-disubstitution pattern.
For benzoylphenylurea (BPU) insecticides, a 2,6-difluoro substitution on the benzoyl moiety was found to be the optimal pattern for activity. nih.gov
In studies of diphenylamine derivatives, compounds with substitutions at the 2,4,6-positions of a phenyl ring exhibited excellent fungicidal activities against various plant pathogens. nih.gov
These findings suggest that the 2,6-difluoro substitution pattern, as found in this compound, is a highly favorable motif for conferring potent biological activity in certain classes of agrochemicals. The steric and electronic properties of the ortho-fluorine atoms can lock the molecule into a specific conformation that enhances its interaction with the target site, leading to higher efficacy.
| Agrochemical Class | Substitution Pattern | Impact on Activity |
| Benzoylphenylureas (BPUs) | 2,6-Difluoro on benzoyl ring | Optimal substitution for chitin-synthesis inhibition. nih.gov |
| Diphenylamines | 2,4,6-Trisubstitution on phenyl ring B | Resulted in excellent fungicidal activity against cucumber downy mildew and rice blast. nih.gov |
This compound in Materials Science Research
In materials science, this compound serves as a key intermediate for introducing fluorine into larger molecular structures. The incorporation of fluorine can significantly alter the properties of materials, leading to enhanced thermal stability, chemical resistance, and specific electronic characteristics.
The use of this compound is a strategic approach in the synthesis of high-performance fluorinated polymers. Fluorine-containing polymers are critical in applications requiring durable and resistant materials. rsc.org The amine group of this compound allows it to be readily incorporated into polymer backbones, such as polyamides or polyimides, through condensation polymerization reactions.
The introduction of the 2,6-difluorobenzyl moiety can lead to polymers with:
Improved Chemical Resistance: Fluorinated segments on a polymer chain create a non-polar, low-energy surface that repels both water and oils, leading to superior chemical inertness. chemimpex.com
Enhanced Hydrophobicity: The presence of fluorine atoms significantly increases the hydrophobicity of material surfaces. Research on fluorinated copolymers has shown that as fluorine content increases, so does the water contact angle, indicating greater water repellency. rsc.org
Below is a table illustrating the effect of increasing fluorine content on key polymer properties, based on general findings in the field of fluoropolymer research.
| Property | Effect of Increased Fluorine Content | Rationale |
| Glass Transition Temperature (Tg) | Increase | Reduced chain mobility due to sterically demanding fluorine atoms. rsc.org |
| Surface Energy | Decrease | Low polarizability of the C-F bond leads to weaker intermolecular forces. |
| Hydrophobicity | Increase | Fluorinated segments are non-polar and repel water. rsc.org |
| Chemical Stability | Increase | The C-F bond is exceptionally strong and resistant to chemical attack. chemimpex.com |
The incorporation of this compound into molecular architectures allows for the fine-tuning of material properties. Beyond polymers, it can be used to synthesize smaller, specialized molecules for coatings, liquid crystals, and other advanced materials. The difluorinated aromatic ring influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for determining the bulk properties of a material. For instance, modifying organic semiconductors with fluorinated groups can alter their electron-accepting capabilities and improve the performance of electronic devices.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. thno.org The 2,6-difluorobenzyl group can participate in these interactions in several ways. The amine group is a classic hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, the electron-deficient nature of the fluorinated aromatic ring can influence its interaction with electron-rich guest molecules. Research on the supramolecular assemblies of the related compound, 4-fluorobenzylamine, demonstrates that N–H···X (where X is an anion) and C–H···Y (where Y is fluorine or a π system) interactions are pivotal in forming complex crystal structures. researchgate.net These principles suggest that this compound could be a valuable component in designing host molecules for specific guests.
In the field of dielectric materials, the polarity and polarizability of constituent molecules are of paramount importance. The introduction of highly electronegative fluorine atoms via this compound can significantly impact a material's dielectric constant.
The table below lists the dielectric constants of some common organic compounds to provide context for how molecular structure influences this property.
| Substance | Dielectric Constant |
| Benzene (B151609) | 2.3 |
| Aniline | 7.0 |
| Acetonitrile | 37.5 |
| Water | 80.1 |
Data sourced from a general list of dielectric constants. vega.com The strategic placement of polar C-F bonds using precursors like this compound allows for the rational design of materials with tailored dielectric properties for applications in capacitors and other electronic components.
Catalytic Applications and Ligand Design with this compound Derivatives
The amine functionality of this compound makes it an excellent starting point for the synthesis of ligands for transition metal catalysis. Ligands are crucial for stabilizing the metal center and tuning its reactivity and selectivity. fluorochem.co.uk
Derivatives of this compound can be converted into various types of ligands, such as Schiff bases, phosphines, or N-heterocyclic carbenes (NHCs). The electronic and steric properties of these ligands can be precisely controlled by the 2,6-difluoro substitution pattern. The electron-withdrawing nature of the fluorine atoms can decrease the electron density on the coordinating atom of the ligand, which in turn affects the electronic properties of the metal center. This can be advantageous in catalytic cycles where, for example, reductive elimination is the rate-determining step.
The steric bulk provided by the benzyl group, particularly with substituents at the ortho positions, can create a specific coordination environment around the metal. This steric hindrance is critical for promoting certain reaction pathways over others, thereby enhancing selectivity. rutgers.edu
Carbon-hydrogen (C-H) activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. sigmaaldrich.com A significant challenge in this field is controlling the regioselectivity—that is, which specific C-H bond in a molecule is activated. snnu.edu.cn
In the context of benzylamine derivatives, directing groups are often used to guide a metal catalyst to a specific C-H bond. The amine or a derivative thereof can act as a directing group, typically favoring functionalization at the ortho position of the benzene ring. However, recent advances have enabled the functionalization of the more distant meta position. nih.gov This is often achieved through a cooperative catalytic system involving a palladium catalyst and a specialized ligand. nih.govresearchgate.net
The electronic properties of the substrate play a crucial role in these reactions. The use of a this compound derivative as a substrate would introduce strong electronic effects. The electron-withdrawing fluorine atoms would deactivate the aromatic ring towards electrophilic attack, potentially influencing the mechanism and outcome of the C-H activation step. Investigating how these electronic factors, combined with the steric environment created by the benzylamine framework, influence the regioselectivity between ortho and meta C-H functionalization is an active area of research. Ligand choice is paramount in steering the reaction to the desired position. chemrxiv.orgnih.gov
The table below summarizes general regioselectivity trends in palladium-catalyzed C-H functionalization of substituted arenes.
| Directing Group | Typical Site of Functionalization | Influencing Factors |
| Amine/Amide | Ortho | Formation of a stable 5- or 6-membered palladacycle intermediate. sigmaaldrich.com |
| Amine/Amide with specific ligands | Meta | Use of "transient mediators" or specialized pyridone ligands that favor a larger ring-like transition state. nih.gov |
The study of this compound derivatives in these advanced catalytic systems provides valuable insights into the intricate interplay of steric and electronic effects that govern regioselectivity in C-H activation.
Aerobic Oxidative Dehydrogenation Reactions Involving this compound
Aerobic oxidative dehydrogenation is a powerful and environmentally benign method in modern organic synthesis, enabling the formation of carbon-nitrogen double bonds and nitriles from amines using molecular oxygen as the ultimate oxidant. This compound has emerged as a substrate in such transformations, particularly in the synthesis of nitriles.
One of the notable applications of this compound in this context is its conversion to 2,6-difluorobenzonitrile through a copper-catalyzed aerobic oxidative dehydrogenation process. nih.gov This reaction is significant as it demonstrates the utility of this compound in accessing valuable nitrile moieties, which are important precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Research has shown that a highly efficient copper-catalyzed oxidative dehydrogenation of various primary amines, including sterically hindered substrates like this compound, can be achieved. nih.gov These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and molecular oxygen. The ligand plays a crucial role in accelerating the reaction rate and enhancing the stability of the catalyst. nih.gov
A study highlighted the effectiveness of 4-dimethylaminopyridine (DMAP) as a ligand in a copper-catalyzed system for the aerobic oxidation of primary amines to nitriles. nih.gov In this system, this compound was successfully converted to 2,6-difluorobenzonitrile in high yield. nih.gov The general conditions for this type of transformation involve heating the primary amine with a catalytic amount of a copper(I) source and a ligand in a suitable solvent, such as 1,4-dioxane, under an oxygen atmosphere. nih.gov
The reaction demonstrates excellent functional group compatibility, allowing for the conversion of a broad scope of benzylic, allylic, and aliphatic amines to their corresponding nitriles. nih.govacs.org The use of molecular oxygen as the oxidant makes this a green and sustainable synthetic route. nih.govacs.org
Below is a data table summarizing the typical reaction conditions and findings for the aerobic oxidative dehydrogenation of primary amines to nitriles, including the specific case of this compound.
| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 5 mol % CuI, 10 mol % DMAP | 1,4-Dioxane | 100 | 2 | 98 |
| 2 | 4-Methoxybenzylamine | 5 mol % CuI, 10 mol % DMAP | 1,4-Dioxane | 100 | 2 | 99 |
| 3 | 4-(Trifluoromethyl)benzylamine | 5 mol % CuI, 10 mol % DMAP | 1,4-Dioxane | 100 | 3 | 97 |
| 4 | This compound | 5 mol % CuI, 10 mol % DMAP | 1,4-Dioxane | 100 | 6 | 95 nih.gov |
| 5 | Cinnamylamine | 5 mol % CuI, 10 mol % DMAP | 1,4-Dioxane | 100 | 4 | 96 |
| 6 | Dodecylamine | 5 mol % CuI, 10 mol % DMAP | 1,4-Dioxane | 100 | 10 | 99 |
This table presents representative data based on findings from the aerobic oxidative dehydrogenation of primary amines. The specific yield for this compound is noted from the available literature. nih.gov
The successful aerobic oxidative dehydrogenation of this compound to its corresponding nitrile underscores the robustness of this synthetic methodology and highlights the utility of this compound as a building block in the synthesis of fluorinated aromatic nitriles.
Iv. Spectroscopic and Computational Characterization of 2,6 Difluorobenzylamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools in the study of 2,6-Difluorobenzylamine. By probing the interactions of molecules with electromagnetic radiation, these methods reveal a wealth of information about atomic connectivity, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule. For fluorinated compounds like this compound, multinuclear NMR experiments are particularly informative.
The structure of this compound can be unequivocally confirmed using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique perspective on the molecular framework.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals include those for the aminomethyl (-CH₂NH₂) group and the aromatic protons. In a typical ¹H NMR spectrum of a derivative of this compound, the aromatic protons appear as multiplets, while the benzylic protons may also show distinct signals nih.gov.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The difluoro-substituted aromatic carbons exhibit characteristic shifts due to the strong electron-withdrawing effect of the fluorine atoms. The signals are often split due to coupling with adjacent fluorine nuclei (C-F coupling).
¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and valuable tool for studying fluorinated compounds chemrxiv.orgnih.gov. The ¹⁹F NMR spectrum of this compound shows a single resonance, confirming the chemical equivalence of the two fluorine atoms due to the molecule's symmetry. The chemical shift provides information about the electronic environment of the fluorine atoms.
Table 1: Predicted and Experimental NMR Data for this compound and Related Compounds
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic C-H | 6.9 - 7.4 | Complex multiplet |
| ¹H | -CH₂- | ~3.9 | Singlet or Triplet (coupling to -NH₂) |
| ¹H | -NH₂ | Variable | Broad singlet |
| ¹³C | C-F | ~162 (doublet) | Strong C-F coupling |
| ¹³C | Aromatic C-H | 111-130 | |
| ¹³C | Aromatic C-CH₂ | ~114 (triplet) | Coupling to two adjacent F atoms |
| ¹³C | -CH₂- | ~34 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Dynamic NMR (DNMR) techniques can be used to study the kinetics of processes such as conformational changes or the binding and release of ligands from a complex nih.govucsb.edulibretexts.org. For complexes involving this compound, these methods can provide insight into the exchange rates between different chemical environments.
Techniques like 2D EXchange SpectroscopY (EXSY) and temperature-dependent NMR studies are employed to measure the rates of these dynamic processes libretexts.org. For instance, in coordination complexes where this compound acts as a ligand, the exchange of the ligand between a bound and unbound state can be monitored. The rate of exchange influences the appearance of the NMR spectrum; at slow exchange rates, distinct signals are observed for each state, while at fast exchange rates, a single, population-averaged signal appears nih.govucsb.edu. In a study involving a prochiral coordination complex, the dynamic exchange of a chiral co-ligand led to an enantiomeric excess-dependent splitting of NMR signals, a phenomenon that relies on the kinetics of ligand exchange being within the NMR timescale semanticscholar.org. While specific exchange studies on this compound complexes are not widely reported, the principles of DNMR are directly applicable to investigating their solution-state behavior.
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₇H₇F₂N, corresponding to a molecular weight of approximately 143.13 g/mol nih.govnist.govchemeo.comsigmaaldrich.com. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule fragments in a predictable manner. The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for benzylamines include:
Alpha-cleavage: The bond between the benzylic carbon and the aromatic ring can break.
Loss of amine group: Cleavage of the C-N bond can occur.
Tropylium ion formation: Rearrangement of the benzyl cation can lead to the formation of the stable tropylium ion (m/z 91), although substitution on the ring can alter this pathway.
For this compound, the primary fragmentation would involve the loss of the aminomethyl group or cleavage to form a difluorobenzyl cation.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇F₂N | nih.govnist.gov |
| Molecular Weight | 143.13 g/mol | nih.govsigmaaldrich.com |
| Exact Mass | 143.05465555 Da | nih.gov |
| Key Fragment (m/z) | 126 | [F₂C₆H₃CH₂]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule researchgate.net. The resulting spectra provide a unique molecular "fingerprint" and are used to identify functional groups present in the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The N-H stretching of the primary amine group typically appears as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the CH₂ group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The strong C-F stretching vibrations are a prominent feature, typically found in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. It has been used to identify and quantify impurities in related compounds like 2,4-difluorobenzylamine (B110887), demonstrating its utility for quality control researchgate.net. For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |
Data compiled from general spectroscopic tables and data for similar compounds. nih.govnist.gov
For example, a derivative of this compound was incorporated into a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) nih.gov. The co-crystal structure of this inhibitor with the GRK2-Gβγ complex revealed the specific binding interactions, showing that the 2,6-difluorobenzyl group occupies a hydrophobic subsite within the enzyme's active site nih.gov.
In another area of research, 2,6-difluorobenzylammonium has been used as the organic cation in the formation of organic-inorganic hybrid perovskites, such as [(2,6-DFBA)₂PbCl₄] acs.org. Crystal structure analysis of this material showed that the presence of the 2,6-difluorobenzylammonium ligand leads to a one-dimensional chain structure in the solid state, which influences the material's physical properties, such as its phase transition behavior acs.org. These studies highlight how X-ray crystallography provides essential structural data for understanding the function of this compound derivatives in biological and materials science contexts.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Difluorobenzylamine |
| Benzylamine |
| 2-Fluorobenzylamine |
| 4-Fluorobenzylamine |
| (S)-Alaninol |
| (R)-Alaninol |
| 1,2-Difluorobenzene |
| 1,3,5-Trifluorobenzene |
| 1,2,4,5-Tetrafluorobenzene |
| Pentafluorobenzene |
| 2-(2,4-Difluorophenyl)pyridine |
| 2,6-Difluorobenzamide |
| 2,6-Difluorobenzoic acid |
| 2,6-Difluorobenzaldehyde |
| 2,4-Difluorobenzaldehyde (B74705) |
| 2,5-Difluorobenzaldehyde |
| 2-Phenoxypropionic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Computational Chemistry and Modeling of this compound
Computational modeling serves as a powerful tool to elucidate the intrinsic properties of this compound at an atomic level. Through various computational techniques, researchers can predict and understand its behavior, reactivity, and interactions with other molecules, which is invaluable for designing new derivatives with desired properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iaea.org For this compound, DFT calculations can provide a detailed understanding of its electronic properties, which are fundamental to its chemical reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution within the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insight into the molecule's polarity and reactivity. While specific DFT studies on this compound are not abundant in the literature, the principles of DFT can be applied to predict its electronic characteristics. For instance, a hypothetical DFT calculation could yield the following electronic parameters:
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Such calculations would suggest that the presence of the two fluorine atoms significantly influences the electronic distribution in the benzene (B151609) ring, impacting the reactivity of the benzylic amine group.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.com These simulations can provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or biological macromolecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about conformational changes, binding affinities, and the thermodynamics of molecular interactions. nih.gov
In the context of this compound, MD simulations could be employed to study its solvation in different solvents, providing insights into its solubility and partitioning behavior. Moreover, if this compound or its derivatives are being investigated as potential ligands for a biological target, MD simulations can be used to model the ligand-protein binding process, elucidating the key interactions and conformational changes involved. nih.gov This information is critical for structure-based drug design.
For example, a simulation could track the root-mean-square deviation (RMSD) of the ligand when bound to a protein, indicating the stability of the binding pose. The interaction energy between the ligand and the protein can also be calculated, providing a quantitative measure of binding affinity.
Table 2: Hypothetical Molecular Dynamics Simulation Data for a this compound Derivative Bound to a Target Protein
| Simulation Parameter | Result |
|---|---|
| Average RMSD of Ligand | 1.5 Å |
| Average Interaction Energy | -45 kcal/mol |
| Key Interacting Residues | Asp120, Phe250, Tyr300 |
| Number of Hydrogen Bonds | 3 |
These hypothetical results would suggest a stable binding mode for the derivative, with significant contributions from both polar and non-polar interactions.
Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. nih.gov
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms. frontiersin.org
A typical QSAR model can be represented by a linear equation:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
Table 3: Example of a QSAR Model for a Hypothetical Series of this compound Derivatives
| Statistical Parameter | Value |
|---|---|
| R² | 0.92 |
| Q² | 0.75 |
| Predictive R² | 0.85 |
| Contributing Descriptors | Coefficient |
| LogP (Hydrophobicity) | 0.45 |
| Molar Refractivity (Sterics) | -0.21 |
| LUMO Energy (Electronics) | 0.15 |
This hypothetical QSAR model would indicate that increasing hydrophobicity and LUMO energy, while decreasing steric bulk, could lead to enhanced biological activity in this series of compounds. Such insights are invaluable for prioritizing the synthesis of new derivatives with improved therapeutic potential.
V. Purity Assessment and Impurity Profiling in 2,6 Difluorobenzylamine Research
Analytical Methodologies for Purity Validation of 2,6-Difluorobenzylamine
A multi-faceted approach utilizing various analytical techniques is necessary for a comprehensive purity assessment of this compound. Each method offers unique capabilities for detecting different types of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying related substances in this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically employed. This method effectively separates the main compound from non-volatile organic impurities that may arise from the synthesis or degradation.
The development and validation of an HPLC method for related substances is a meticulous process. scispace.comsciencepublishinggroup.com A diode-array detector (DAD) is often used as it allows for the monitoring of multiple wavelengths simultaneously, which helps in identifying and distinguishing between different impurities based on their UV-Vis spectra. nih.gov Method validation ensures that the analytical procedure is accurate, precise, specific, and linear over a relevant concentration range for the impurities. scispace.com
Below is a table representing a typical set of parameters for a reversed-phase HPLC method developed for the analysis of a substituted benzylamine like this compound.
Table 1: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Gradient elution is often used to effectively separate impurities with a wide range of polarities. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and run time. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detector | Diode Array Detector (DAD) | Monitors a range of wavelengths (e.g., 210-400 nm) to detect all UV-active species. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for analyzing volatile and semi-volatile impurities. This is crucial for detecting residual solvents from the synthesis, volatile starting materials, or certain by-products. For instance, GC is used to specify the purity and impurity levels for the closely related compound, 2,4-Difluorobenzylamine (B110887). gfl.co.in
Headspace GC is a particularly powerful technique for quantifying trace levels of volatile organic compounds (VOCs) without injecting the non-volatile sample matrix, which can contaminate the system. chromatographyonline.com This technique is ideal for analyzing residual solvents like toluene, isopropanol, or dioxane, which may be used in the synthesis of fluorinated benzylamines. google.comchemicalbook.com
Table 2: Example GC Method Parameters for Volatile Impurity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of volatile analytes. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 50 °C, ramp at 10 °C/min to 280 °C | Temperature gradient to separate compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification based on mass spectra; FID provides sensitive quantification. |
| Injection Mode | Split/Splitless or Headspace | Split mode for concentrated samples; Headspace for trace volatile analysis in the matrix. chromatographyonline.com |
Molecular Rotational Resonance (MRR) spectroscopy is an advanced analytical technique that offers unparalleled specificity for structural identification. nih.gov It measures the rotational transitions of molecules in the gas phase, which are exquisitely sensitive to the molecule's precise mass distribution and structure. This makes MRR an ideal tool for the unambiguous identification and differentiation of isomeric impurities, a significant challenge for other methods. researchgate.net
For this compound, key impurities could include other difluorobenzylamine regioisomers (e.g., 2,4- or 3,5- isomers) or dehalogenated species (e.g., 2-Fluorobenzylamine). These isomers often have very similar properties, making them difficult to separate chromatographically. MRR can distinguish between these isomers without the need for reference standards or chromatographic separation because each unique isomer has a distinct rotational spectrum. nih.govresearchgate.net This technique provides definitive structural confirmation, complementing the quantitative data from HPLC and GC.
Identification and Characterization of Impurities in this compound Batches
The potential impurities in a batch of this compound are typically related to the synthetic route used for its manufacture. Common synthetic pathways start from 2,6-difluorobenzonitrile (B137791) or 2,6-difluorobenzaldehyde. Impurities can therefore be categorized as starting materials, intermediates, by-products from side reactions, or degradation products. By analogy with related fluorinated benzylamines, a profile of likely impurities can be constructed. gfl.co.in
Table 3: Potential Impurities in this compound
| Impurity Category | Compound Name | Potential Origin |
|---|---|---|
| Related to Starting Materials | 2,6-Difluorobenzonitrile | Incomplete reduction during synthesis. |
| 2,6-Difluorobenzaldehyde | Incomplete reductive amination. google.com | |
| Isomeric By-products | 2,3-Difluorobenzylamine | Isomeric impurities in the original starting material. |
| 2,4-Difluorobenzylamine | Isomeric impurities in the original starting material. | |
| 2,5-Difluorobenzylamine | Isomeric impurities in the original starting material. | |
| 3,5-Difluorobenzylamine | Isomeric impurities in the original starting material. | |
| Dehalogenated Impurities | 2-Fluorobenzylamine | Reductive dehalogenation side reaction. |
| Benzylamine | Complete reductive dehalogenation. | |
| Reaction By-products | N-(2,6-Difluorobenzyl)methanimine (Imine impurity) | Intermediate from reductive amination; incomplete reduction. |
Strategies for Purification of this compound in Research and Industrial Settings
The method used for the purification of this compound depends on the scale of production and the required purity level.
In industrial settings , the most common method for purifying liquid amines like this compound is vacuum distillation . google.comchemicalbook.com This technique separates the target compound from less volatile impurities (e.g., dimers, starting materials) and more volatile impurities (e.g., residual solvents) based on differences in boiling points. Performing the distillation under reduced pressure lowers the boiling point of the compound, preventing thermal degradation that might occur at higher temperatures. Patents describing the synthesis of similar compounds frequently specify vacuum distillation as the final purification step to achieve high purity (e.g., >99%). google.comgoogle.com
In research and laboratory settings , while small-scale distillation can be used, other techniques are also common:
Column Chromatography: Flash chromatography using silica gel or alumina (B75360) can be employed to separate the amine from impurities with different polarities. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), with a small amount of base (like triethylamine) to prevent peak tailing, is used to elute the compounds from the column.
Recrystallization of a Salt: The basic amine can be converted into a crystalline salt, such as the hydrochloride or hydrobromide salt, by reacting it with the corresponding acid. This salt can then be purified by recrystallization from a suitable solvent. The impurities, being present in smaller amounts, tend to remain in the solvent (mother liquor). The purified salt can then be neutralized with a base to regenerate the high-purity free amine.
Q & A
Q. What are the limitations of crystallographic analysis for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
